molecular formula C19H25N3O2 B5078537 1-{4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone

1-{4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone

Cat. No.: B5078537
M. Wt: 327.4 g/mol
InChI Key: YGBIXABDVRLGFG-UHFFFAOYSA-N
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Description

This compound is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring system is present in many natural products and synthetic compounds. The dimethylamino group attached to the phenyl group could potentially make this compound a donor in hydrogen bonding interactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indazole ring system, which is a bicyclic compound consisting of fused benzene and pyrazole rings. Attached to this ring system is a phenyl ring with a dimethylamino substituent .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indazole ring and the dimethylamino group. The electron-donating nature of the dimethylamino group could potentially make the compound more reactive towards electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethylamino group could potentially increase the compound’s solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

Future research could explore the potential biological activity of this compound, as many indazole derivatives have been found to have medicinal properties .

Properties

IUPAC Name

1-[4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-11-16-15(21-20-11)10-19(3,24)18(12(2)23)17(16)13-6-8-14(9-7-13)22(4)5/h6-9,17-18,24H,10H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBIXABDVRLGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C(CC2=NN1)(C)O)C(=O)C)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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